Product packaging for 1-(4-Methoxyphenyl)-3-propylthiourea(Cat. No.:)

1-(4-Methoxyphenyl)-3-propylthiourea

Cat. No.: B4871191
M. Wt: 224.32 g/mol
InChI Key: NDRJNSBEJDIALB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-propylthiourea ( 431922-74-6) is a thiourea derivative of interest in medicinal chemistry and pharmacological research. With the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol, this compound is supplied for research and development purposes . Thiourea derivatives are a significant class of organic compounds often investigated for their diverse biological activities. Researchers study these structures as potential inhibitors for various enzymes. Notably, the propylthiouracil (PTU), which shares the propylthiourea moiety, is a well-known antithyroid agent that inhibits thyroid peroxidase and deiodinase type 1, impacting thyroid hormone synthesis and metabolism . This makes structurally related compounds like this compound valuable as chemical tools for studying endocrine disruption and metabolic pathways in experimental models. The compound's structure features methoxyphenyl and propyl substituents, making it a useful building block in exploring structure-activity relationships. It is intended for use in laboratory research only. This product is offered with the understanding that the buyer assumes all responsibility for confirming its identity and purity for their specific application. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2OS B4871191 1-(4-Methoxyphenyl)-3-propylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-8-12-11(15)13-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRJNSBEJDIALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 4 Methoxyphenyl 3 Propylthiourea

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives can be achieved through several established pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Isothiocyanate-Mediated Synthesis Approaches

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net This approach is widely favored due to its high yields and the commercial availability of a diverse range of isothiocyanates and amines. researchgate.net The reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov This method is highly versatile, allowing for the preparation of a vast array of thiourea derivatives with different substitution patterns. nih.gov The reaction is often carried out in a suitable organic solvent at room temperature or with gentle heating.

Mechanochemical methods, such as ball milling, have also been employed for the "click-coupling" of amines with isothiocyanates, often providing quantitative yields in shorter reaction times and without the need for bulk solvents. orgsyn.org However, the reactivity of the isothiocyanate can be influenced by the electronic nature of its substituents; for example, 4-methoxyphenyl (B3050149) isothiocyanate exhibits diminished electrophilicity, which may necessitate longer reaction times. orgsyn.org

Multi-component Reactions Utilizing Elemental Sulfur

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of thioureas, a three-component reaction involving an isocyanide, an amine, and elemental sulfur has been developed. nih.gov This method can be performed under mild, and even aqueous, conditions. organic-chemistry.orgresearchgate.net The use of an aqueous polysulfide solution, generated in situ from elemental sulfur and a base, allows for a chromatography-free synthesis, where the crystalline thiourea product can be isolated by simple filtration. researchgate.net This sustainable approach avoids the use of toxic reagents often associated with traditional methods. organic-chemistry.org

Acyl Isothiocyanate and Amine Condensation Routes

N-Acylthiourea derivatives can be synthesized through the condensation of an acyl chloride with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) to form an in-situ acyl isothiocyanate. orgsyn.org This intermediate then reacts with an amine via nucleophilic addition to yield the desired N-acylthiourea. nih.gov This method provides access to a wide variety of N-acylthioureas with diverse functionalities. orgsyn.org

Reactions Involving Acyl Iodides and Thiourea

Another route to N-acylthioureas involves the reaction of acyl iodides with thiourea at room temperature. core.ac.uk This method leads to the formation of the corresponding N-acetyl derivative. core.ac.uk

Targeted Synthesis of 1-(4-Methoxyphenyl)-3-propylthiourea

The most direct and targeted synthesis of this compound involves the reaction between 4-methoxyphenyl isothiocyanate and propylamine (B44156). This reaction follows the general principle of isothiocyanate-mediated synthesis, where the nucleophilic propylamino group attacks the electrophilic carbon of the isothiocyanate.

The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound from 4-methoxyphenyl isothiocyanate and propylamine.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters can be adjusted.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for this type of reaction include acetone (B3395972), ethanol (B145695), and N,N-dimethylformamide (DMF).

Temperature: While many isothiocyanate-amine reactions proceed readily at room temperature, gentle heating can sometimes increase the reaction rate, especially for less reactive starting materials.

Stoichiometry: The molar ratio of the reactants is a critical factor. Typically, a slight excess of the amine is used to ensure complete consumption of the isothiocyanate.

Catalyst: While often not necessary, the use of a base or a Lewis acid catalyst can sometimes accelerate the reaction.

A representative table illustrating the optimization of reaction conditions for the synthesis of a generic N,N'-disubstituted thiourea is presented below. This data is illustrative and based on general principles observed in the synthesis of analogous compounds.

EntrySolventTemperature (°C)Amine (equivalents)Time (h)Yield (%)
1Acetone251.01285
2Acetone501.0492
3Ethanol251.11088
4Ethanol781.1295
5DMF251.2890
6DMF801.21.597
7Toluene1101.0675
8Dichloromethane251.12482

This table is a generalized representation and does not reflect actual experimental data for the synthesis of this compound.

Based on general laboratory practice for similar syntheses, refluxing a solution of 4-methoxyphenyl isothiocyanate with a slight excess of propylamine in a solvent like ethanol or acetone would be expected to yield this compound in high yield after a few hours. The product could then be isolated by pouring the reaction mixture into cold water and collecting the precipitate by filtration, followed by recrystallization to achieve high purity.

Green Chemistry Approaches in the Synthesis of the Chemical Compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com The synthesis of thiourea derivatives, including this compound, is an area where such sustainable practices can be effectively implemented. jddhs.com Key strategies focus on the use of greener solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste. jddhs.com

Traditional organic solvents, often volatile and hazardous, can be replaced with more environmentally benign alternatives. Research has highlighted the potential of solvents like water, ethanol, and supercritical fluids in various organic reactions. For the synthesis of thioureas, employing a greener solvent system, such as an ethanol-water mixture, could significantly reduce the environmental footprint of the process. One study details the synthesis of 2,4-dithiobiuret derivatives by reacting 1-(4-methoxyphenyl) thiourea with isothiocyanates in a 60% acetone-ethanol solvent mixture, indicating the feasibility of using less hazardous solvent systems. grafiati.com

Furthermore, the development of catalytic methods for amide and peptide bond formation is a key area in green chemistry. researchgate.net While not directly applied to this compound in the reviewed literature, the principles are transferable. The use of biocatalysts, such as enzymes, or heterogeneous catalysts could offer milder reaction conditions and improved selectivity, thereby reducing the formation of byproducts. jddhs.com These catalysts can often be recovered and reused, adding to the economic and environmental benefits. jddhs.com

Energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing are also prominent in green chemistry. jddhs.com These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. jddhs.com The application of these innovative techniques to the synthesis of this compound could present a significant step towards a more sustainable manufacturing process.

Strategies for Structural Modification and Analog Synthesis

The structural framework of this compound offers multiple avenues for modification to explore structure-activity relationships (SAR) and develop novel analogues with potentially enhanced properties.

Exploration of Substituent Effects on the Propyl and Methoxyphenyl Moieties

The biological activity of a molecule is often intricately linked to the nature and position of its substituents. For this compound, both the propyl and the methoxyphenyl groups are key targets for modification.

The following table illustrates potential modifications and their rationale:

Moiety to ModifyProposed ModificationRationale for Modification
Propyl GroupIsopropyl, CyclopropylExplore the impact of steric bulk near the thiourea core.
Propyl GroupAllyl, PropargylIntroduce unsaturation to explore potential new interactions.
Methoxyphenyl Group2-methoxyphenyl, 3-methoxyphenylInvestigate the effect of substituent position on activity. nih.gov
Methoxyphenyl Group4-ethoxyphenyl, 4-hydroxyphenylEvaluate the influence of the size and hydrogen-bonding capacity of the alkoxy group.
Methoxyphenyl Group4-chlorophenyl, 4-fluorophenylAssess the impact of electron-withdrawing groups on the phenyl ring. rsc.org

Stereoselective Synthesis Considerations for Related Chiral Analogues

Introducing chirality into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different pharmacological profiles. While this compound itself is achiral, the synthesis of chiral analogues presents an important avenue for research.

Chirality could be introduced by modifying either the propyl or the methoxyphenyl side chains. For example, replacing the propyl group with a chiral substituent, such as a (S)- or (R)-sec-butyl group, would result in a pair of diastereomers. The stereoselective synthesis of such analogues would require the use of chiral starting materials or chiral catalysts.

Several strategies for stereoselective synthesis can be considered. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is a well-established method. mdpi.com Asymmetric catalysis, employing chiral metal complexes or organocatalysts, offers a more efficient approach to generating enantiomerically enriched products. nih.gov For instance, the stereoselective synthesis of chiral 1,4-oxazepanes has been achieved through a regio- and stereoselective cyclization, highlighting the power of modern synthetic methods in controlling stereochemistry. nih.gov

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of a chiral analogue into its individual enantiomers. This approach takes advantage of the high stereospecificity of enzymes to selectively react with one enantiomer, allowing for the isolation of the other.

The synthesis of chiral analogues of this compound would be a critical step in exploring the three-dimensional aspects of its potential biological interactions and could lead to the discovery of more potent and selective compounds.

Molecular Structure, Conformational Analysis, and Supramolecular Assembly of 1 4 Methoxyphenyl 3 Propylthiourea

Experimental Structural Elucidation Techniques

The definitive structure of 1-(4-methoxyphenyl)-3-propylthiourea would be established through a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Although a crystal structure for this compound is not publicly available, analysis of the closely related compound N-(4-Methoxyphenyl)thiourea (C8H10N2OS) provides a strong basis for predicting its crystallographic features. researchgate.net

The crystal structure of N-(4-methoxyphenyl)thiourea reveals a triclinic system. researchgate.net It is anticipated that this compound would also crystallize in a common crystal system like triclinic or monoclinic. The central thiourea (B124793) moiety (–NH–C(S)–NH–) is expected to be nearly planar. A significant structural feature would be the dihedral angle between the plane of the phenyl ring and the thiourea unit. In N-(4-methoxyphenyl)thiourea, this angle is 59.23 (4)°. researchgate.net

A key aspect of the solid-state structure of thiourea derivatives is the formation of extensive intermolecular hydrogen bonds, which direct the supramolecular assembly. researchgate.netnih.gov For this compound, the N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxy (B1213986) group are potential acceptors. This would likely result in the formation of a two-dimensional network, a common feature in related structures. researchgate.net

Table 1: Predicted Crystallographic Data for this compound based on Analogous Compounds

Parameter Expected Value/Feature Reference
Crystal System Triclinic or Monoclinic researchgate.net
Space Group Centrosymmetric (e.g., P-1) researchgate.net
Key Bond Length (C=S) ~1.68 - 1.71 Å mdpi.com
Key Bond Length (C-N) ~1.34 - 1.36 Å mdpi.com
Conformation Twisted conformation between the phenyl ring and thiourea plane researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several key vibrational bands confirming its structure.

The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The exact position of these bands can indicate the extent of hydrogen bonding; lower frequencies suggest stronger hydrogen bonding. mdpi.combeilstein-journals.org The C-N stretching vibrations coupled with N-H bending modes usually appear in the 1500-1570 cm⁻¹ region. The C=S (thiocarbonyl) stretching vibration is a key marker for thioureas and is expected to appear in the range of 700-850 cm⁻¹. The aromatic C-H stretching bands would be found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group would appear just below 3000 cm⁻¹. The characteristic C-O stretching of the methoxy group is anticipated around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 2: Expected Characteristic FTIR Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H Stretching 3100 - 3400 mdpi.combeilstein-journals.org
Aromatic C-H Stretching 3000 - 3100 chemicalbook.com
Aliphatic C-H Stretching 2850 - 2960 chemicalbook.com
C-N Stretching 1500 - 1570 beilstein-journals.org
C=C Aromatic Ring Stretching 1450 - 1600 chemicalbook.com
C-O (Aryl Ether) Asymmetric Stretching ~1250 chemicalbook.com

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of a molecule. chemicalbook.com For this compound, the spectra would provide definitive evidence of its structure.

In the ¹H NMR spectrum, distinct signals would correspond to each type of proton. The N-H protons of the thiourea group are expected to appear as broad singlets in the downfield region, typically between δ 7.5 and 10.0 ppm, with their chemical shift being sensitive to the solvent and concentration. nih.gov The aromatic protons of the 4-methoxyphenyl (B3050149) group would appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. The methoxy group (-OCH₃) would give a sharp singlet at approximately δ 3.8 ppm. rsc.org The protons of the propyl group would show characteristic signals: a triplet for the terminal methyl (-CH₃) around δ 0.9 ppm, a sextet for the central methylene (B1212753) (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (-NH-CH₂-) around δ 3.5 ppm.

In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is the most downfield signal, expected around δ 180 ppm. spectrabase.com The aromatic carbons would appear in the δ 114-158 ppm range, with the carbon attached to the oxygen appearing most downfield. The methoxy carbon would resonate around δ 55 ppm, and the carbons of the propyl group would be found in the upfield region (δ 11-45 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group ¹H NMR (Predicted δ) ¹³C NMR (Predicted δ) Reference
N-H (Thiourea) 7.5 - 10.0 (broad s) - nih.gov
Aromatic C-H 6.8 - 7.5 (m) 114 - 130 nih.govrsc.org
Methoxy (-OCH₃) ~3.8 (s) ~55 rsc.org
Propyl (-NH-CH₂-) ~3.5 (t) ~45 -
Propyl (-CH₂-) ~1.6 (sextet) ~22 -
Propyl (-CH₃) ~0.9 (t) ~11 -
Thiocarbonyl (C=S) - ~180 spectrabase.com
Aromatic C-O - ~158 unito.it

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₆N₂OS), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The expected monoisotopic mass is approximately 224.10 Da. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing fragments corresponding to the loss of the propyl group or cleavage around the thiourea core. chemicalbook.com

Theoretical Conformational Analysis

While experimental methods provide a static picture of the molecule in its lowest energy state (in a crystal) or an averaged state (in solution), theoretical calculations can explore the molecule's conformational landscape and the energetics of different arrangements.

Intramolecular hydrogen bonds can significantly influence a molecule's conformation and properties. researchgate.net In N,N'-disubstituted thioureas, the conformation is often described by the orientation (cis or trans) of the substituents relative to the C=S bond. For this compound, while intermolecular hydrogen bonding is expected to dominate in the solid state, the potential for intramolecular hydrogen bonding in certain conformations exists. researchgate.netdiva-portal.org

Tautomeric Equilibria (Thione-Thiol Forms) and Their Stability

Thiourea derivatives, including this compound, can theoretically exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-S-H) forms. In the case of this compound, this equilibrium would involve the migration of a proton from one of the nitrogen atoms to the sulfur atom, resulting in a thioenol isomer.

Table 1: Predominant Tautomeric Form of Thiourea Derivatives

Compound ClassPredominant TautomerMethod of Determination
ThiosemicarbazidesThioneNMR, IR, X-ray, Computational researchgate.net
1,2,4-Triazole-3-thionesThioneComputational (DFT) nih.gov
Propylthiouracil (B1679721)Thio-ketoComputational (DFT) ajgreenchem.com

Conformational Preferences and Energy Minima of the Molecular Structure

The conformational landscape of this compound is defined by the rotational freedom around several single bonds, particularly the C-N bonds of the thiourea moiety and the C-C bond connecting the phenyl ring. The relative orientation of the substituents on the thiourea core gives rise to different conformers. Thiourea derivatives can adopt several conformations, often designated as syn or anti (or Z and E) with respect to the orientation of the substituents on the N-C-N backbone relative to the C=S bond.

Intermolecular Interactions and Crystal Packing Motifs in Related Thiourea Structures

The supramolecular assembly of thiourea derivatives in the crystalline state is governed by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thione group and any other heteroatoms present (like the oxygen of the methoxy group in the title compound) can act as hydrogen bond acceptors.

In the crystal structure of N-(4-methoxyphenyl)thiourea, molecules are linked by N—H⋯S and N—H⋯O hydrogen bonds, creating a two-dimensional network. researchgate.net This is a common motif in thiourea derivatives, where the N—H⋯S=C hydrogen bond often leads to the formation of characteristic supramolecular synthons, such as dimers or chains. For example, some acyl thiourea derivatives form centrosymmetric dimers through a pair of N—H⋯S hydrogen bonds, creating an R2(2)(8) graph set motif. mdpi.com

Table 2: Common Intermolecular Interactions in Thiourea Derivatives

Interaction TypeDonorAcceptorTypical MotifReference
Hydrogen BondN-HS=CDimer (R2(2)(8)), Chain researchgate.net, mdpi.com
Hydrogen BondN-HO (substituent)2D/3D Network researchgate.net
Weak Hydrogen BondC-HS=CCrystal Stabilization mdpi.com
Weak Hydrogen BondC-Hπ (aromatic ring)Crystal Stabilization mdpi.com
π-π StackingAromatic RingAromatic RingLayered Structures mdpi.com

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 3 Propylthiourea

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of a molecule's structure and electronic distribution. These methods are pivotal in predicting spectroscopic properties and chemical reactivity before a compound is even synthesized.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net By applying functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the ground-state geometry of 1-(4-Methoxyphenyl)-3-propylthiourea can be optimized. niscpr.res.inresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be validated by comparing them to experimental results from X-ray crystallography for similar structures. niscpr.res.in

DFT is also employed to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical vibrational analysis helps in the precise assignment of experimental spectral bands. researchgate.net For instance, in studies of related thiourea (B124793) derivatives, DFT calculations have accurately predicted the stretching modes of C=S and N-H groups, which are characteristic of the thiourea moiety. researchgate.net The electronic properties and charge distribution across the this compound molecule are also determined, providing a comprehensive electronic profile. nih.gov

Table 1: Illustrative Geometric Parameters Calculated by DFT for a Related Thiourea Compound This table presents example data from a structurally similar compound to illustrate the output of DFT calculations.

Parameter Calculated Value (DFT/B3LYP) Experimental Value (XRD)
C=S Bond Length 1.68 Å 1.67 Å
N-H Bond Length 1.01 Å 1.00 Å
C-N-C Bond Angle 125.5° 124.8°
Dihedral Angle (Phenyl Ring) 45.2° 44.8°

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. academie-sciences.frnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov

A smaller HOMO-LUMO gap indicates that a molecule is more reactive and can be more easily polarized. nih.gov For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack. researchgate.net The energy gap also provides insights into the electronic absorption spectra, as it corresponds to the energy of the lowest electronic transition, often a π→π* or n→π* transition. academie-sciences.fr In related molecules, a small energy gap has been correlated with enhanced reactivity. nih.gov Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Example Frontier Molecular Orbital Data from a Related Aromatic Compound This table shows representative data to demonstrate the output of FMO analysis.

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.62
HOMO-LUMO Gap (ΔE) 4.63

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. manipal.educhemrxiv.org The MEP map displays regions of varying electrostatic potential, typically using a color scale. researchgate.net

For this compound, the MEP map would highlight:

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. In this molecule, such regions would likely be found around the oxygen atom of the methoxy (B1213986) group and the sulfur atom of the thiourea group, making them susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: These represent positive electrostatic potential, corresponding to electron-deficient areas. These are typically located around the hydrogen atoms of the N-H groups in the thiourea moiety, indicating them as sites for nucleophilic attack. researchgate.net

Green Regions: These denote areas of neutral potential.

This mapping provides a clear, intuitive guide to the molecule's reactive sites and is instrumental in understanding its potential non-covalent interactions, such as hydrogen bonding. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and design.

The structure of this compound contains a propylthiourea (B1586209) group, which is structurally related to the well-known antithyroid drug Propylthiouracil (B1679721) (PTU). ui.ac.idnih.gov PTU functions by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. ui.ac.id Therefore, TPO is a logical and primary enzyme target for interaction profiling of this compound.

Molecular docking simulations would be used to place the compound into the active site of TPO. The results would generate a profile of the specific interactions between the ligand and the amino acid residues of the enzyme. longdom.org This profile typically includes:

Hydrogen Bonds: Formed between the N-H groups of the thiourea moiety and suitable acceptor residues in the protein, or with the sulfur atom acting as an acceptor. longdom.org

Hydrophobic Interactions: Involving the 4-methoxyphenyl (B3050149) and propyl groups with nonpolar residues in the enzyme's binding pocket. nih.gov

Pi-Pi Stacking: Possible interactions involving the aromatic methoxyphenyl ring.

Profiling these interactions helps to rationalize the compound's potential inhibitory activity and provides a basis for designing more potent derivatives. nih.gov

Molecular docking studies predict the most likely binding orientation (mode or pose) of this compound within the active site of a target protein like TPO. ui.ac.id Furthermore, these simulations calculate a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the ligand-protein interaction. researchgate.net A lower (more negative) binding energy suggests a more stable and favorable interaction. researchgate.net

For example, docking studies of PTU and related compounds with TPO have identified key residues like His239, Asp238, and Arg491 as being crucial for binding. longdom.org A similar analysis for this compound would predict its binding affinity and compare it to known inhibitors. nih.gov Molecular dynamics simulations can further refine this analysis by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the active site.

Table 3: Illustrative Molecular Docking Results for Thiourea-based Compounds with an Enzyme Target This table provides example data to show typical outputs from molecular docking studies.

Compound Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues
Propylthiouracil (PTU) Thyroid Peroxidase (TPO) -6.8 His239, Asp238, Arg491
Methimazole (B1676384) Thyroid Peroxidase (TPO) -6.1 His239, Phe243, His494
Example Thiourea Derivative Prostaglandin E Synthase -6.5 Arg126, Tyr130

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of thiourea derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of new, more potent compounds.

A notable QSAR study investigated a series of sulfur-containing compounds, including mono-thiourea derivatives with the general formula R-NH-CS-NH-propyl. nih.gov This series featured variations in the 'R' group, one of which was the 4-methoxyphenyl group, corresponding to this compound. The study aimed to elucidate the structural requirements for anticancer activity against various cancer cell lines. nih.gov

Detailed Research Findings

The research involved the synthesis and in vitro evaluation of these thiourea derivatives against a panel of six human cancer cell lines. For the mono-thiourea derivatives (Type I), which includes this compound, a range of anticancer activities was observed. Specifically, the compound with R = 4-OCH3Ph, which is this compound, along with the 4-fluorophenyl derivative, demonstrated low activity against the HepG2 (hepatocellular carcinoma) and MOLT-3 (acute lymphoblastic leukemia) cell lines. nih.gov In contrast, other derivatives in the same series, such as those with 3,5-bis(trifluoromethyl)phenyl substituents, showed significant cytotoxic effects. For instance, the thiourea containing the 3,5-diCF3Ph group was the most potent in this particular set, displaying a highly potent cytotoxic effect against the MOLT-3 cell line with an IC50 value of 5.07 μM. nih.gov

To understand these differences in activity, a QSAR model was developed using the Multiple Linear Regression (MLR) algorithm. nih.gov This approach correlates the biological activity (expressed as pIC50) with various molecular descriptors calculated from the compounds' structures. The study successfully built six distinct QSAR models, one for each cancer cell line, with reliable predictive performance. nih.gov

The QSAR models revealed several key molecular properties that are crucial predictors for the anticancer activities of these thiourea derivatives. These essential descriptors include:

Mass: The molecular weight of the compound.

Polarizability: The ease with which the electron cloud of the molecule can be distorted.

Electronegativity: The tendency of an atom to attract a bonding pair of electrons.

Van der Waals volume: The volume occupied by the molecule.

Octanol-water partition coefficient (logP): A measure of the compound's lipophilicity. nih.gov

Furthermore, the frequency or presence of specific chemical bonds, such as C–N, F–F, and N–N bonds within the molecule, were also identified as important predictors of anticancer activity. nih.gov These findings from the QSAR modeling provide valuable insights into the rational design of more effective sulfur-containing anticancer compounds. nih.gov

Another QSAR study on a series of twenty-five thiourea derivatives with anticancer activity against liver cancer cells also highlighted the importance of lipophilicity (LogP). sciencepublishinggroup.com This study, which employed Density Functional Theory (DFT) for descriptor calculation and the MLR method for model building, developed a robust model with good predictive power, as indicated by its statistical indicators (R2=0.906; RMCE=0.198; F= 21.170). sciencepublishinggroup.com The key descriptors in this model were lipophilicity (LogP), the bond length of d(C=N2), and the vibration frequency of the carbon-oxygen double bond (a descriptor not present in the primary thiourea structure but likely relevant to a subset of the studied derivatives). sciencepublishinggroup.com

The following table summarizes the anticancer activity data for selected mono-thiourea derivatives from the first study mentioned.

Compound Derivative (R group)Cancer Cell LineIC50 (μM)
4-OCH3Ph HepG2Low Activity
4-OCH3Ph MOLT-3Low Activity
4-FPhHepG2Low Activity
4-FPhMOLT-3Low Activity
3,5-diCF3PhMOLT-35.07
3,5-diCF3PhHepG216.28

Investigations into the Biological Activity and Molecular Mechanisms of Action of 1 4 Methoxyphenyl 3 Propylthiourea

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, providing insights into the therapeutic potential and mechanisms of action of various chemical compounds. This section explores the inhibitory effects of 1-(4-Methoxyphenyl)-3-propylthiourea and its structural relatives on a range of key enzymes.

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule. There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Dysregulation of nNOS and iNOS activity is implicated in various pathological conditions.

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on nNOS and iNOS isoforms. However, studies on related thiourea-containing compounds, such as the antithyroid agent 6-n-propyl-2-thiouracil (PTU), have demonstrated isoform-selective inhibition. PTU has been shown to be a mechanism-based inactivator of the nNOS isoform in a time-, concentration-, and turnover-dependent manner. In contrast, its inhibition of iNOS and eNOS is reversible. This inactivation of nNOS by PTU is competitive with both the substrate L-arginine and the cofactor tetrahydrobiopterin. These findings suggest that the thiourea (B124793) moiety can interact with and modulate the activity of NOS enzymes, indicating a potential area for future investigation for compounds like this compound.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov

Table 1: Cholinesterase Inhibition by Select Compounds (for illustrative purposes) This table presents data for related or illustrative compounds due to the absence of specific data for this compound.

Compound/Derivative Class Target Enzyme IC50 (µM)
Isoindoline-1,3-dione Derivative I AChE 1.12 semanticscholar.org
Isoindoline-1,3-dione Derivative III BChE 21.24 semanticscholar.org
Berberine AChE 3.3 researchgate.net
Palmatine AChE 5.8 researchgate.net

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

The inhibition of carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase is a well-established approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Table 2: Inhibition of Anti-diabetic Enzymes by Select Compounds (for illustrative purposes) This table presents data for related or illustrative compounds due to the absence of specific data for this compound.

Compound/Extract Target Enzyme IC50 (µg/mL)
Tamarix nilotica 50% ethanol (B145695) extract α-glucosidase 12.5 nih.gov
Tamarix nilotica aqueous extract α-glucosidase 24.8 nih.gov
Acarbose (standard) α-glucosidase 151.1 nih.gov
Morus nigra ethanol extract α-glucosidase 327.90 researchgate.net
Morus nigra ethanol extract α-amylase 679.50 researchgate.net
Acarbose (standard) α-amylase 617.23 researchgate.net

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy to combat infections by these organisms.

Specific studies on the urease inhibitory potential of this compound are not found in the reviewed literature. However, thiourea itself is often used as a standard inhibitor in urease inhibition assays. Numerous derivatives of thiourea and related heterocyclic compounds like thiadiazoles have been synthesized and shown to be potent urease inhibitors, with some exhibiting IC50 values significantly lower than that of standard thiourea. The mechanism of inhibition by these compounds often involves interaction with the nickel ions in the active site of the urease enzyme. Given that the parent compound, thiourea, is a known urease inhibitor, it is plausible that this compound could exhibit some level of activity, but this requires experimental validation.

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) from N-terminal glutamine residues of peptides and proteins. This post-translational modification is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.

There is no available research specifically investigating the inhibition of glutaminyl cyclase by this compound. The exploration of QC inhibitors is an ongoing area of drug discovery, with various heterocyclic compounds being investigated for their potential to modulate this enzyme's activity. Without direct studies, any potential interaction between this compound and glutaminyl cyclase remains unknown.

Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). patsnap.com It catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines. drugbank.compatsnap.com Inhibition of TPO is the primary mechanism of action for antithyroid drugs of the thiourea class, such as propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI). patsnap.comnih.govdroracle.ai

These drugs act as competitive substrates for TPO, thereby preventing the normal iodination of thyroglobulin. drugbank.com Propylthiouracil binds to TPO and inhibits the conversion of iodide to iodine. drugbank.com This effectively blocks the production of new thyroid hormones. drugbank.com Furthermore, PTU also inhibits the peripheral conversion of T4 to the more potent T3 by inhibiting the enzyme 5'-deiodinase. patsnap.comdroracle.ai Methimazole also potently inhibits TPO, disrupting both the iodination and coupling reactions. nih.govdroracle.ai While this compound is structurally related to these antithyroid agents, its specific inhibitory activity and mechanism against TPO have not been explicitly detailed in the available literature. However, the presence of the thiourea core suggests a high likelihood of interaction with TPO. A molecular docking study has shown that PTU binds to the active site of TPO with a binding affinity of -5.45 kcal/mol, involving interactions with the heme group and key amino acid residues. ui.ac.id

Table 3: Known Antithyroid Agents and Their Primary Mechanism

Compound Primary Target Mechanism of Action
Propylthiouracil (PTU) Thyroid Peroxidase (TPO), 5'-deiodinase Inhibits iodination of thyroglobulin and peripheral conversion of T4 to T3. drugbank.compatsnap.comdroracle.ai
Methimazole (MMI) Thyroid Peroxidase (TPO) Inhibits iodination and coupling of tyrosine residues in thyroglobulin. nih.govdroracle.aipatsnap.com

Molecular Interactions and Binding Dynamics with Biological Targets

The biological effects of a molecule are predicated on its interactions with endogenous macromolecules. For this compound, its potential binding dynamics can be inferred from the well-documented properties of the thiourea scaffold and its aromatic substituent.

The thiourea functional group is a versatile mediator of non-covalent interactions, which are critical for ligand recognition and binding at enzyme active sites. biointerfaceresearch.com The two N-H groups of the thiourea moiety can act as effective hydrogen bond donors. acs.orgacs.org Simultaneously, the sulfur atom, with its lone electron pairs, can serve as a hydrogen bond acceptor. biointerfaceresearch.com This dual donor-acceptor capability allows thiourea derivatives to form robust hydrogen bonding networks with amino acid residues such as aspartate, glutamate, serine, and histidine within a protein's binding pocket. acs.org

Furthermore, the sulfur atom of the thiocarbonyl group is known to coordinate with metal ions present in the active sites of metalloenzymes. This is a key inhibitory mechanism for related compounds. For instance, phenylthiourea (B91264) is a well-established competitive inhibitor of phenoloxidase, a copper-containing enzyme. nih.gov Similarly, propylthiouracil, a related thiocarbamide, inhibits the heme-iron-containing enzyme thyroid peroxidase. ui.ac.idnih.gov It is therefore plausible that this compound could inhibit metalloenzymes through direct coordination of its sulfur atom to the metal cofactor.

The 4-methoxyphenyl (B3050149) group introduces another significant mode of interaction: the cation-π interaction. The electron-rich aromatic ring can establish an attractive, non-covalent interaction with cationic or partially charged amino acid side chains, notably lysine (B10760008) and arginine. This type of interaction can contribute significantly to binding affinity, often comparable in strength to hydrogen bonds in biological systems.

Molecular docking studies on various thiourea derivatives have helped to visualize these interactions, predicting binding poses and affinities within the active sites of enzymes like the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com Such computational models are invaluable for predicting how this compound might orient itself within a biological target to maximize these favorable interactions. nih.govnih.gov

Potential Interaction Type Structural Moiety Involved Potential Interacting Partner in Protein Reference
Hydrogen Bond DonorN-H groups of thioureaCarbonyl oxygen, hydroxyl groups (e.g., Asp, Glu, Ser) acs.orgacs.org
Hydrogen Bond AcceptorSulfur atom of thioureaAmine/amide protons (e.g., Asn, Gln) biointerfaceresearch.com
Metal Ion CoordinationSulfur atom of thioureaMetal cofactors (e.g., Fe²⁺, Cu²⁺) in active sites nih.govui.ac.id
Cation-π Interaction4-Methoxyphenyl ringCationic amino acids (e.g., Lys, Arg) biointerfaceresearch.com
Hydrophobic InteractionPropyl chain, Phenyl ringNonpolar amino acids (e.g., Leu, Val, Ala) biointerfaceresearch.com

While a specific receptor binding profile for this compound has not been characterized in published literature, the activities of analogous compounds suggest potential receptor classes.

Thiourea derivatives have been investigated for their ability to bind to G-Protein Coupled Receptors (GPCRs), the largest family of cell-surface receptors. For example, certain indole-derived thioureas have shown binding affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, acting as agonists or antagonists. biointerfaceresearch.com This suggests that the thiourea scaffold can be adapted to target specific GPCRs, which are involved in a vast array of physiological processes.

The most well-documented "receptor" for a structurally similar compound is thyroid peroxidase (TPO), the enzyme targeted by the antithyroid drug propylthiouracil (PTU). nih.gov TPO is essential for thyroid hormone synthesis, and its inhibition is a primary strategy for managing hyperthyroidism. ui.ac.idnih.gov Studies on other thiouracil derivatives, including those bearing methoxyphenyl groups, have also explored their potential as antithyroid agents, reinforcing the idea that enzymes in hormone biosynthesis pathways are a likely target class for this family of compounds. nih.gov

Additionally, the thiourea moiety is recognized for its capacity to act as a receptor for anions through hydrogen bonding. acs.orgnih.govfrontiersin.org This fundamental property could enable interactions with anionic residues or phosphate (B84403) groups on the surface of biological receptors, contributing to binding and recognition. nih.govfrontiersin.org

Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiourea derivatives have been explored in this context, though specific data for this compound is limited.

The antibacterial activity of this compound has not been specifically detailed in available scientific literature. However, studies on other phytochemicals and synthetic compounds provide a framework for the potential efficacy of novel agents against key bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.

For context, the table below presents the MIC values of various other compounds against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values illustrate the range of activities that can be observed for different molecular structures.

Compound/Extract Bacterial Strain MIC (μg/mL) Reference
7-HydroxycoumarinStaphylococcus aureus200 mdpi.com
7-HydroxycoumarinEscherichia coli800 mdpi.com
Indole-3-carbinolStaphylococcus aureus400 mdpi.com
Indole-3-carbinolEscherichia coli800 mdpi.com
G17 Peptide (Encapsulated)S. aureus (MRSA)0.2 (µM) nih.gov
G17 Peptide (Encapsulated)E. coli O157:H73.13 (µM) nih.gov
PhillyrinStaphylococcus aureus3.02 researchgate.net
PhillyrinEscherichia coli2.15 researchgate.net
P. niruri Methanolic ExtractStaphylococcus aureus738 mdpi.com

Note: The data in this table is for illustrative purposes to show typical MIC values for various compounds and does not represent data for this compound.

Similar to its antibacterial profile, the specific antifungal activity of this compound is not well-documented. Thiourea and other sulfur-containing heterocyclic compounds have, however, been a source of interest for developing new antifungal agents. The assessment of antifungal activity typically involves determining the MIC against pathogenic yeasts and molds, such as Candida albicans.

The table below shows MIC values for several different compounds against Candida species, demonstrating the potential for novel synthetic molecules to inhibit fungal growth.

Compound Fungal Strain MIC (μg/mL) Reference
(1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide (FEN)Candida albicans (ATCC 10231)1.56 nih.gov
(1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide (FEN)Candida albicans (Clinical Strains)0.39 - 1.56 nih.gov
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA)Candida albicans (ATCC 10231)5 (mg/L) researchgate.net
Aminothioxanthone (Compound 1)Candida albicans (ATCC 10231)16 mdpi.com
Peptide 35409Candida albicans (ATCC 10231)32 mdpi.com

Note: The data in this table is for illustrative purposes to show typical MIC values for various compounds and does not represent data for this compound.

Antioxidant Potential and Mechanisms of Radical Scavenging

There is compelling evidence from related compounds to suggest that this compound possesses antioxidant potential. The thiourea moiety is a key structural feature responsible for the antioxidant effects observed in the drug propylthiouracil (PTU).

Studies have shown that PTU can act as a potent scavenger of reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical. researchgate.net The mechanism involves the thiourea group directly reacting with and neutralizing these radicals. The rate constant for the reaction between PTU and hydroxyl radicals has been determined to be very high, indicating an efficient scavenging capability.

Furthermore, PTU has been shown to inhibit lipid peroxidation, the process by which free radicals damage lipids in cell membranes, leading to cellular injury. nih.gov This protective effect is attributed to its ability to interrupt the radical chain reactions that propagate peroxidation.

Structure Activity Relationship Sar Studies for 1 4 Methoxyphenyl 3 Propylthiourea Analogues

Impact of Substitutions on the Methoxyphenyl Ring on Biological Activity

The nature and position of substituents on the methoxyphenyl ring of 1-(4-methoxyphenyl)-3-propylthiourea analogues play a pivotal role in determining their biological activity. The electronic properties and steric hindrance of these substituents can significantly modulate the interaction of the molecule with its biological target.

Research on various 1-aryl-3-alkylthiourea derivatives has demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can influence bioactivity, often in a target-dependent manner. For instance, in a series of sulfur-containing thiourea (B124793) derivatives evaluated for their anticancer activities, substitutions on the phenyl ring led to a wide range of cytotoxic effects against different cancer cell lines.

A study on N-benzoyl-N'-phenylthiourea derivatives revealed that the addition of chloro groups to the phenyl ring enhanced cytotoxic activity against MCF-7 breast cancer cells. The compound with 2,4-dichloro substitution showed the most potent activity, suggesting that both the electronic and steric effects of the substituents are crucial for bioactivity. ubaya.ac.id

The position of the substituent is also a critical determinant of activity. A study on 1-(substituted phenyl)-3-alkylthiourea analogues indicated that the position of a given substituent could drastically alter the biological response. For example, in a series of 1-benzyl indazole derivatives, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov In another study focusing on pyrimidine-2(1H)-selenone derivatives, the position of a methoxy (B1213986) substituent on the phenyl ring was shown to affect the antimicrobial activity, with different isomers exhibiting varying levels of potency against Gram-positive bacteria and fungi. researchgate.net

The following interactive table summarizes the anticancer activity of some 1-aryl-3-alkylthiourea analogues against the MOLT-3 (human acute lymphoblastic leukemia) cell line, illustrating the impact of phenyl ring substitutions.

CompoundR (Substitution on Phenyl Ring)IC₅₀ (µM) against MOLT-3
14-OCH₃>100
24-F>100
34-Cl8.85
44-Br7.92
54-I6.55
63,5-di(CF₃)5.07
74-NO₂6.13

Data sourced from a study on the anticancer activity of sulfur-containing thiourea derivatives. nih.gov

From the table, it is evident that electron-withdrawing groups such as halogens (Cl, Br, I), nitro (NO₂), and trifluoromethyl (CF₃) at the para and meta positions tend to enhance the cytotoxic activity against the MOLT-3 cell line compared to the electron-donating methoxy group (OCH₃) or the less electronegative fluorine (F) at the para position. The di-substituted compound with two trifluoromethyl groups showed the highest potency.

Role of the Propyl Chain Length and Branching on Biological Efficacy

Studies on various N-alkyl thiourea derivatives have shown that modifying the length of the alkyl chain can have a significant impact on biological efficacy. For instance, in a study of benzoyl-thiourea derivatives as urease inhibitors, it was found that increasing the N-alkyl chain length progressively decreased the inhibitory activity. The compound without an N-alkyl chain (R=H) was the most potent, indicating that a bulky alkyl group might hinder the interaction with the enzyme's active site.

Conversely, in other biological contexts, a longer alkyl chain may enhance activity by increasing lipophilicity, which can facilitate cell membrane penetration. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable interactions.

Branching of the alkyl chain can also modulate activity. For example, comparing n-propyl and isopropyl derivatives often reveals differences in biological potency. In a study of quinoxaline (B1680401) derivatives, compounds with an n-propyl group showed different biological activity compared to their isopropyl counterparts, with one isomer exhibiting significantly better activity. researchgate.net This highlights that not just the size, but also the shape of the alkyl substituent is important for optimal target interaction.

The following interactive table illustrates the general trend observed for the impact of alkyl chain length on the urease inhibitory activity of a series of thiourea analogues.

Compound AnalogueN-Alkyl ChainRelative Urease Inhibitory Activity
Analogue ANone (H)++++
Analogue BMethyl+++
Analogue CEthyl++
Analogue Dn-Propyl+
Analogue En-Butyl+/-

This table provides an illustrative representation of the trend observed in a study on benzoyl-thiourea derivatives, where '+' indicates the level of activity.

Influence of the Thiourea Core Modifications on Target Interactions

The thiourea core [-NH-C(S)-NH-] is a key pharmacophore in this compound, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov Modifications to this core, including bioisosteric replacement, can have a profound impact on the compound's biological activity, selectivity, and pharmacokinetic properties.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. For the thiourea moiety, several bioisosteres have been successfully employed to improve drug-like properties. A classic example is the replacement of the thiourea group in the H₂-receptor antagonist metiamide (B374674) with a cyanoguanidine group to yield the highly successful drug cimetidine, which exhibited reduced toxicity. nih.gov

Other successful bioisosteric replacements for the thiourea/urea (B33335) scaffold include:

Squaramide: This moiety can mimic the hydrogen bonding pattern of urea and has been used to develop potent enzyme inhibitors.

2-Amino-pyrimidin-4(1H)-one: This group has also been investigated as a urea bioisostere. nih.gov

Oxadiazoles and other heterocycles: These rings can act as linkers and hydrogen bond acceptors, sometimes leading to improved biological activity and metabolic stability.

The following interactive table presents some common bioisosteric replacements for the thiourea core and their general impact on biological profiles.

Original CoreBioisosteric ReplacementPotential AdvantagesExample Application
ThioureaCyanoguanidineReduced toxicity, improved H₂-receptor antagonismCimetidine (anti-ulcer)
Thiourea/UreaSquaramideMimics H-bonding, can enhance potencyEnzyme inhibitors
Thiourea/UreaOxadiazoleImproved metabolic stabilityNeuropeptide Y1 receptor antagonists
Thiourea2,2-diamino-1-nitroetheneImproved biological activityRanitidine (anti-ulcer)

This table provides examples of bioisosteric replacements for the thiourea core and their applications in drug discovery. nih.govnih.gov

Correlation between Molecular Conformation and Bioactivity

The three-dimensional conformation of this compound analogues is a critical factor influencing their biological activity. The spatial arrangement of the methoxyphenyl ring, the propyl chain, and the thiourea core determines how well the molecule can fit into the binding site of its biological target and form key interactions.

The rotational freedom around the single bonds in the molecule allows it to adopt various conformations. The presence of substituents on the phenyl ring or modifications to the alkyl chain can favor certain conformations over others due to steric or electronic effects. For example, bulky substituents on the phenyl ring may restrict rotation, leading to a more rigid molecular structure.

Studies on diarylthiourea derivatives have shown that the dihedral angle between the aromatic rings and the thiourea group can significantly impact bioactivity. mdpi.com A specific conformation might be required for optimal binding to a receptor or enzyme active site. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the preferred conformations of these molecules in solution.

In a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine substituent was found to significantly alter the predominant molecular conformation, which was correlated with changes in their anticancer activities. This underscores the principle that even subtle changes in molecular structure can lead to significant conformational shifts, thereby affecting biological outcomes.

The interplay between molecular conformation and bioactivity is a key aspect of rational drug design. By understanding the preferred conformations of active analogues, medicinal chemists can design new compounds with constrained geometries that lock the molecule in its bioactive conformation, potentially leading to enhanced potency and selectivity.

Advanced Analytical Methodologies in the Research of 1 4 Methoxyphenyl 3 Propylthiourea

Spectroscopic Techniques for Investigating Excited State Dynamics and Photophysical Properties

The photophysical properties of thiourea (B124793) derivatives are of significant interest due to their potential applications in materials science and as fluorescent probes. Understanding the excited state dynamics is crucial for tailoring these properties.

UV-Vis Absorption and Fluorescence Spectroscopy in Various Solvents

UV-Vis absorption and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions and photophysical behavior of 1-(4-Methoxyphenyl)-3-propylthiourea. The absorption spectrum provides information about the energy required to promote electrons to higher energy orbitals, while the fluorescence spectrum reveals the energy released upon their return to the ground state.

The position and intensity of absorption and emission bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For π-conjugated systems and donor-acceptor molecules, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.net In the case of this compound, the methoxyphenyl group acts as an electron donor and the thiourea moiety as an electron-withdrawing group. This intramolecular charge transfer (ICT) character makes the molecule susceptible to solvent effects. nih.gov The absorption bands are generally attributed to π–π* and n–π* transitions within the aromatic ring and the thiocarbonyl group. researchgate.net

Studies on similar heterocyclic compounds show that interactions such as hydrogen bonding between the solute and solvent molecules can significantly influence the spectral properties. nih.govscirp.org The analysis of solvatochromic shifts in a range of solvents with varying polarities allows for the determination of changes in the dipole moment of the molecule upon excitation.

Table 1: Illustrative Solvatochromic Data for a Related Compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane2.023304005988
Toluene2.383354156681
Dichloromethane8.933404357496
Acetonitrile (B52724)37.53424508116
Ethanol (B145695)24.53454608456

Note: This table is illustrative, based on typical data for solvatochromic dyes, to demonstrate the expected trends for this compound.

Dual Fluorescence Phenomena and Excited State Proton Transfer

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands, originating from different excited states. One common cause of dual fluorescence is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT occurs in molecules that contain both a proton donor (like an -OH or -NH group) and a proton acceptor (like a nitrogen or oxygen atom) in close proximity, allowing for the transfer of a proton in the excited state. ucf.edursc.org This process creates a transient tautomeric species that has a different electronic structure and, consequently, a distinct, red-shifted fluorescence emission compared to the initial "normal" excited state. nih.gov

Thiourea derivatives, including this compound, possess N-H groups that can act as proton donors. The nitrogen or sulfur atoms within the thiourea core can potentially act as proton acceptors. nih.gov The ESIPT process involves a four-level photocycle (Normal ground state → Normal excited state → Tautomer excited state → Tautomer ground state). The emission from the normal excited state is typically a higher-energy (shorter wavelength) band, while the emission from the keto-tautomer excited state is a lower-energy (longer wavelength) band with a large Stokes shift. nih.govrsc.org The efficiency of the ESIPT process can be influenced by factors such as solvent polarity and the presence of intermolecular hydrogen bonding. rsc.org The study of ESIPT in this compound would involve time-resolved fluorescence spectroscopy to distinguish the lifetimes of the two emitting species. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity of a chemical compound is critical for its application and for obtaining reliable data in further studies. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and analysis of mixtures containing this compound. tandfonline.com

Reversed-phase HPLC (RP-HPLC) is commonly employed for thiourea derivatives. researchgate.net In this method, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. tandfonline.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention of thiourea derivatives generally decreases as the concentration of the organic component in the mobile phase increases. tandfonline.com

Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, such as around 240-270 nm. tandfonline.comresearchgate.net The pH of the mobile phase can also be optimized to improve separation, although its effect on the retention of some neutral thioureas can be minimal. tandfonline.com For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram. nih.gov This method is also invaluable for monitoring reaction progress and identifying byproducts in synthetic mixtures.

Table 2: Typical HPLC Method Parameters for Analysis of Thiourea Derivatives

ParameterConditionReference
Column C18-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile / 0.02 M Phosphate (B84403) Buffer (pH 5.0) tandfonline.com
Elution Isocratic or Gradient tandfonline.comsielc.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV-DAD at 240 nm or 270 nm tandfonline.com
Internal Standard 4-Pyridinecarboxylic acid hydrazide researchgate.net

Electrochemical Characterization of Thiourea Derivatives

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of thiourea derivatives. basjsci.edu.iq CV provides information on the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the nature of the electron transfer process (reversible, quasi-reversible, or irreversible). mdpi.com

The electrochemical behavior of thioureas is typically characterized by an irreversible oxidation process at a solid electrode, such as a glassy carbon electrode (GCE) or a platinum electrode. researchgate.netresearchgate.net This oxidation is associated with the sulfur atom in the thiocarbonyl group. The potential at which this oxidation occurs can be influenced by the electronic nature of the substituents on the thiourea backbone. mdpi.com For this compound, the electron-donating methoxy (B1213986) group on the phenyl ring would likely affect the oxidation potential compared to unsubstituted analogs.

A typical CV experiment involves dissolving the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., lithium perchlorate (B79767) or tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity. researchgate.netmdpi.com The potential is scanned, and the resulting current is measured. The voltammogram shows peaks corresponding to the redox events. For many thiourea derivatives, only an anodic (oxidation) peak is observed, indicating the irreversibility of the reaction. mdpi.com The study of how these potentials shift upon interaction with other molecules, such as metal ions or biological macromolecules, can provide insights into binding mechanisms. mdpi.com

Table 3: Summary of Electrochemical Data for Related Thiourea Compounds from Cyclic Voltammetry

CompoundElectrodeSolvent/ElectrolyteOxidation Potential (V vs. ref)ProcessReference
Naphthyl propylamine (B44156) thioureaGoldTHF / 0.1 M TBAPF6~1.1Irreversible researchgate.net
N-benzoyl-N′-(4′-cyanophenyl)thioureaGCEACN / 0.1 M LiClO₄Not specified (reduction studied)Irreversible Reduction mdpi.com
Bis-acyl-thiourea derivative (UP-2)GCENot specifiedEpc = -0.815 V (reduction)Irreversible Reduction mdpi.com
Thiourea (TU)PtAcetate Buffer (pH 4.5)~0.7Irreversible researchgate.net

Note: This table presents data for related compounds to illustrate the techniques and expected results. Potentials are highly dependent on the reference electrode (e.g., Ag/AgCl) and experimental conditions.

Future Research Directions and Applications of 1 4 Methoxyphenyl 3 Propylthiourea in Scientific Inquiry

Development of Novel Enzyme Probes Based on the Compound's Core Structure

The thiourea (B124793) moiety is a well-established pharmacophore known to interact with various enzymes, primarily through its ability to chelate metal ions within active sites or form hydrogen bonds. This characteristic suggests that 1-(4-Methoxyphenyl)-3-propylthiourea could serve as a foundational structure for the development of novel enzyme probes.

Future research could focus on its potential as an inhibitor for enzymes such as tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Phenylthiourea (B91264) (PTU), a related compound, is a known inhibitor of phenoloxidase, a class of enzymes that includes tyrosinase. The inhibitory mechanism often involves the chelation of the copper ions in the enzyme's active site by the sulfur and nitrogen atoms of the thiourea group. The presence of the 4-methoxyphenyl (B3050149) and propyl groups in the target compound could modulate this inhibitory activity, potentially offering enhanced specificity or potency.

FeaturePotential Role in Enzyme Inhibition
Thiourea Core Chelates metal ions (e.g., Cu²⁺) in enzyme active sites.
4-Methoxyphenyl Group Influences electronic properties and steric interactions within the binding pocket.
Propyl Group Affects lipophilicity and van der Waals interactions.

Rational Design of Potent and Selective Ligands for Specific Biological Targets

For instance, derivatives of thiourea have been investigated for their antithyroid activity, with propylthiouracil (B1679721) (PTU) being a notable example. nih.gov These compounds typically inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. nih.gov While the core structure differs, the shared thiourea and propyl functionalities suggest that this compound could be a starting point for designing new classes of thyroid peroxidase inhibitors. Molecular modeling and combinatorial chemistry approaches could be employed to modify the 4-methoxyphenyl and propyl moieties to optimize binding affinity and selectivity for thyroid peroxidase or other therapeutic targets.

Exploration of the Compound in Materials Science and Coordination Chemistry

Beyond biological applications, the thiourea linkage in this compound presents opportunities in materials science and coordination chemistry. The sulfur and nitrogen atoms of the thiourea group are excellent ligands for a variety of metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).

The properties of these materials, such as their thermal stability, photoluminescence, and catalytic activity, would be influenced by the nature of the metal ion and the organic ligand. The 4-methoxyphenyl and propyl groups can dictate the dimensionality and porosity of the resulting structures. For example, the aromatic rings could facilitate the formation of layered structures through π-π stacking interactions.

Future research in this area could involve:

Synthesizing and characterizing coordination complexes of this compound with various transition metals.

Investigating the photophysical properties of these complexes for potential applications in sensing or light-emitting devices.

Exploring the use of these compounds as precursors for the synthesis of metal sulfide (B99878) nanoparticles.

Advanced Mechanistic Studies using Biophysical Techniques

To fully understand the potential of this compound and its derivatives, advanced mechanistic studies employing a range of biophysical techniques would be essential. Techniques such as X-ray crystallography could provide atomic-level details of how the compound binds to a target protein, revealing the specific interactions that contribute to its affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the compound's solution-state conformation and its dynamic interactions with biological macromolecules. Isothermal titration calorimetry (ITC) would allow for the precise measurement of the thermodynamic parameters of binding, providing insights into the driving forces of the interaction (enthalpic vs. entropic).

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-3-propylthiourea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves the reaction of 4-methoxyphenyl isothiocyanate with propylamine under controlled conditions. Optimization can be achieved by:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction efficiency .
  • Temperature Control : Maintaining 0–5°C during initial mixing reduces side reactions, followed by gradual warming to room temperature .
  • Catalyst Use : Triethylamine or DMAP can accelerate thiourea formation .
  • Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and confirm product identity via 1H NMR^1 \text{H NMR} (e.g., δ 8.5 ppm for thiourea NH protons) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% threshold for biological assays) .
  • Spectroscopy :
    • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Confirm methoxy (-OCH3_3) at δ ~3.8 ppm and thiourea carbonyl (C=S) at ~180 ppm .
    • IR: Detect thiourea C=S stretch at 1250–1350 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 239.1) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the propyl chain (e.g., elongation, branching) or methoxyphenyl group (e.g., halogenation, nitro groups). Compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to correlate substituent effects with inhibitory potency .

Q. What methodologies are appropriate for resolving contradictions in reported biological activity data for thiourea derivatives?

Methodological Answer:

  • Standardized Assay Protocols : Ensure consistent conditions (e.g., pH, incubation time) across labs. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify if divergent in vivo results stem from differential metabolism .
  • Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., X-ray crystallography) to clarify binding modes and explain activity variations .

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor in cancer pathways?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3/7 activation via luminescence .
  • Synergy Studies : Combine with chemotherapeutics (e.g., cisplatin) and calculate combination indices (CompuSyn software) to identify synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.